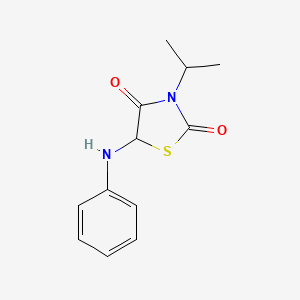

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione

Übersicht

Beschreibung

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with an isopropyl group at the third position and a phenylamino group at the fifth position

Synthetic Routes and Reaction Conditions:

Multicomponent Reaction: One common method involves a multicomponent reaction where an isopropylamine, phenyl isothiocyanate, and chloroacetic acid are reacted together under controlled conditions to form the desired thiazolidine-2,4-dione derivative.

Green Chemistry Approaches: Recent advancements have employed green chemistry techniques, such as using deep eutectic solvents, which act as both solvents and catalysts, to enhance the yield and purity of the compound.

Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors has also been explored to improve the scalability of the synthesis process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The compound has been investigated for its efficacy as an anticancer agent. Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant inhibitory activity against various cancer cell lines.

Case Studies and Findings

- Dual Inhibition of Tyrosine Kinases : A study synthesized novel thiazolidine-2,4-diones that serve as dual inhibitors of VEGFR-2 and EGFR-mutant tyrosine kinases. These compounds showed promising anti-proliferative activities against lung (A549), liver (HepG2), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The binding interactions of these compounds were analyzed using molecular docking studies, revealing their potential as effective anticancer agents due to their ability to occupy critical binding sites in target proteins .

- Breast Cancer Treatment : Another study focused on a series of thiazolidine-2,4-dione derivatives specifically designed for anti-breast cancer activity. Compounds were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner, suggesting their potential for targeted therapy in breast cancer .

Table 1: Anticancer Activity of Thiazolidine-2,4-Dione Derivatives

| Compound | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5g | A549, HepG2 | 10.5 | Tyrosine kinase inhibition |

| 7 | MCF-7 | 15.0 | Cell cycle arrest |

| 9 | MDA-MB-231 | 12.3 | Apoptosis induction |

Antioxidant Properties

The antioxidant capabilities of thiazolidine-2,4-dione derivatives have also been explored. These compounds were evaluated for their ability to scavenge free radicals using the DPPH assay.

Findings

Research indicated that certain derivatives exhibited notable antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. The structure–activity relationship studies highlighted that modifications to the thiazolidine ring significantly influenced the antioxidant properties .

Other Therapeutic Applications

In addition to its anticancer and antioxidant properties, thiazolidine-2,4-dione derivatives have shown potential in other therapeutic areas:

Antimicrobial Activity

A series of thiazolidine derivatives were tested against various bacterial and fungal strains using the serial tube dilution method. The results demonstrated effective antimicrobial activity comparable to standard antibiotics .

Inhibition of Sphingosine Kinase

Research has indicated that certain analogues may serve as selective inhibitors of sphingosine kinase-2, which is implicated in various pathological conditions including cancer and inflammation .

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes.

Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.

Gene Expression: Influences the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Thiazolidine-2,4-dione: The parent compound, which lacks the isopropyl and phenylamino groups.

5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: A derivative with different substituents that exhibit varied biological activities.

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione: Another derivative with a bromophenyl group instead of the isopropyl group.

Uniqueness: 3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, while the phenylamino group contributes to its ability to interact with various biological targets .

Biologische Aktivität

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound this compound is characterized by its thiazolidine core structure, which includes a thiazole ring fused with a dione moiety. This unique structure contributes to its diverse biological properties.

Research indicates that thiazolidine derivatives can interact with multiple cellular pathways. Specifically, this compound has been shown to inhibit critical signaling pathways involved in cell proliferation and survival. For instance, one study identified a related thiazolidine derivative as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, leading to inhibited cell proliferation and induced apoptosis in leukemia cells . This suggests that similar mechanisms may be at play for this compound.

Anticancer Properties

Numerous studies have explored the anticancer potential of thiazolidine derivatives, including this compound. The compound has demonstrated notable antiproliferative effects against various cancer cell lines. For example:

- Cell Lines Tested : Studies have evaluated its effects on human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.

- IC50 Values : The compound exhibited low IC50 values, indicating potent activity against these cancer types .

The compound's ability to induce apoptosis through modulation of Bcl-2 family proteins has also been documented. Specifically, it has been shown to decrease anti-apoptotic Bcl-2 members while increasing pro-apoptotic members such as Bak and Bax in breast cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary results suggest that it exhibits significant inhibitory effects against certain Gram-positive bacteria, positioning it as a potential candidate for further development as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other thiazolidine derivatives:

| Compound Name | Structure | Anticancer Activity | Antibacterial Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Thiazolidine core with isopropyl and phenyl groups | High | Moderate | <10 |

| Thiazolidinedione derivative A | Similar thiazolidine structure | Moderate | Low | 15 |

| Thiazolidinedione derivative B | Different substituents on thiazolidine | High | High | <5 |

This table illustrates the varying degrees of biological activity among thiazolidine derivatives, highlighting the potential of this compound as a potent agent in both cancer treatment and antibacterial applications.

Case Studies

Case Study 1 : In vitro studies on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The study reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Case Study 2 : A comparative study involving various thiazolidine derivatives indicated that those with phenyl substitutions exhibited enhanced cytotoxicity against liver cancer cells. The results suggested that the phenyl group plays a crucial role in increasing the compound's interaction with cellular targets.

Analyse Chemischer Reaktionen

Functionalization Reactions

The 5-position methylene group undergoes Knoevenagel condensation with aromatic aldehydes to form α,β-unsaturated derivatives, a key strategy for generating bioactive analogs .

Example Reaction:

3-Isopropyl-5-(phenylamino)thiazolidine-2,4-dione + Benzaldehyde → 5-Benzylidene derivative

| Parameter | Value |

|---|---|

| Catalyst | Morpholine (10 mol%) |

| Solvent | Absolute ethanol |

| Temperature | Reflux (78°C) |

| Yield | 72–88% |

Key Spectral Data for 5-Benzylidene Product:

Substituent Modifications

The phenylamino group participates in nucleophilic substitution and cross-coupling reactions:

Acetylation

Reaction with chloroacetyl chloride forms acetamide-linked hybrids, enhancing pharmacological profiles :

| Reaction Component | Role |

|---|---|

| Chloroacetyl Chloride | Electrophile |

| DMF | Solvent |

| Anhydrous K₂CO₃ | Base |

| Yield | 54–87% |

Suzuki-Miyaura Coupling

Phenyl boronic acids react with brominated derivatives to install aryl groups, expanding structural diversity .

Cycloaddition and Heterocycle Formation

The thiazolidine-2,4-dione core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

| Parameter | Value |

|---|---|

| Diethyl Azodicarboxylate (DEAD) | Dienophile |

| Toluene, 110°C | Conditions |

| Product | Hexahydrothiazolo[5,4-b]pyridine-2,4-dione |

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the 2,4-dione moiety to thiazolidine diol (unstable intermediate).

-

Oxidation: MnO₂ selectively oxidizes the 5-methylene group to ketone derivatives .

Biological Activity-Driven Modifications

Derivatives show enhanced bioactivity through:

-

PPAR-γ Binding: (Z)-5-(Thiophen-2-ylmethylene) analogs achieve IC₅₀ = 0.8 μM via H-bonding with Cys285 and Ser289 .

-

Anticancer Activity: 3-(2-Aminoethyl)-5-(3-phenylpropylidene) derivatives inhibit Raf/MEK/ERK and PI3K/Akt pathways (EC₅₀ = 2.1 μM) .

ADMET Profile of Optimized Derivatives :

| Property | 3h | 3i | 3j |

|---|---|---|---|

| Caco-2 Permeability (nm/s) | 32.1 | 28.9 | 34.5 |

| BBB Penetration | 0.78 | 0.82 | 0.75 |

| Ames Toxicity | Positive | Positive | Positive |

Eigenschaften

IUPAC Name |

5-anilino-3-propan-2-yl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)14-11(15)10(17-12(14)16)13-9-6-4-3-5-7-9/h3-8,10,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJRKBNMZSCQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(SC1=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.